
2-Amino-3-chloro-5-nitrobenzoic acid
Overview
Description
2-Amino-3-chloro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-nitrobenzoic acid typically involves the nitration of 2-Amino-3-chlorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production.
Chemical Reactions Analysis
Available Data on Related Compounds
While the search results detail synthesis methods for structurally similar compounds, they do not address 2-Amino-3-chloro-5-nitrobenzoic acid specifically. Key findings from the provided sources include:
2-Amino-3-methyl-5-chlorobenzoic acid
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Nitration : m-Toluic acid reacts with 60–75% nitric acid at 0–20°C to yield 2-nitro-3-methylbenzoic acid.
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Hydrogenation : Reduction of 2-nitro-3-methylbenzoic acid using Pd/C and ethanol at 40–50°C produces 2-amino-3-methylbenzoic acid.
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Chlorination : Reaction with dichlorohydantoin or N-chlorosuccinimide in DMF at 90–110°C introduces chlorine at the 5-position.
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2-Chloro-5-nitrobenzoic acid
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Nitration of o-chlorobenzoic acid followed by alkali dissolution and acid precipitation yields a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid (95:5 ratio).
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Limitations of the Provided Sources
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No Reaction Data for Target Compound : None of the sources describe the synthesis, degradation, or derivatization reactions of This compound .
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Structural Similarity : While the compound shares functional groups (amino, chloro, nitro) with related benzoic acids, the substitution pattern differs, making direct extrapolation unreliable.
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Missing Spectroscopic/Physical Data : No melting points, solubility, or spectroscopic data (e.g., NMR, IR) are provided for the target compound.
Recommendations for Further Research
To compile a comprehensive analysis of This compound , the following steps are advised:
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Consult Specialized Databases : Search for patents or peer-reviewed articles in platforms like SciFinder or Reaxys.
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Experimental Synthesis : Design experiments to explore its stability, reactivity under acidic/alkaline conditions, and potential substitution reactions.
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In Silico Modeling : Use computational tools to predict reaction pathways based on its electronic structure.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
ACNB is used as an intermediate in the synthesis of various APIs. It plays a crucial role in developing anti-inflammatory and analgesic drugs. For example, it is a precursor for the synthesis of quinazoline derivatives, which are known for their antiallergic properties.
Case Study: Development of Antiallergic Agents
Research has demonstrated that compounds derived from ACNB exhibit potent antiallergic activity. In one study, derivatives synthesized from ACNB were evaluated for their efficacy in treating allergic reactions, showing promising results in preclinical trials.
Agrochemical Applications
Herbicides and Pesticides
ACNB is also utilized in formulating herbicides and pesticides. Its chemical properties allow it to effectively control unwanted plant growth and pests, contributing to agricultural productivity.
Application | Description | Reference |
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Herbicides | Control of broadleaf weeds | |
Pesticides | Protection against insect infestations |
Analytical Chemistry
Standard in Chromatography
In analytical chemistry, ACNB serves as a standard for the detection and quantification of similar compounds in complex mixtures through techniques such as chromatography. Its stability and reactivity make it an ideal candidate for this purpose.
Material Science
Development of Polymers and Coatings
In material science, ACNB contributes to developing polymers and coatings that enhance material properties. Its incorporation into polymer matrices can lead to improved thermal stability and mechanical strength.
Material Type | Enhancement Provided by ACNB | Reference |
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Polymers | Increased mechanical strength | |
Coatings | Improved thermal stability |
Environmental Science
Pollutant Degradation Studies
Research involving ACNB has focused on its environmental impact, particularly its role in understanding the degradation of pollutants. Studies have investigated methods for water treatment using derivatives of ACNB to remove contaminants effectively.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-nitrobenzoic acid depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can also facilitate the formation of reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-3-nitrobenzoic acid
- 2-Chloro-5-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
Comparison
2-Amino-3-chloro-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 2-Amino-5-chloro-3-nitrobenzoic acid, the position of the amino and chloro groups in this compound results in different chemical behavior and potential uses. Similarly, the presence of the amino group in this compound distinguishes it from 2-Chloro-5-nitrobenzoic acid and 3-Chloro-2-nitrobenzoic acid, which lack this functional group and therefore have different properties and applications.
Biological Activity
2-Amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
This compound is characterized by its nitro group, which plays a crucial role in its biological activity. The compound's structure includes a benzene ring substituted with amino, chloro, and nitro groups, contributing to its reactivity and interaction with biological systems .
Antibacterial Activity
Research indicates that derivatives of this compound exhibit potent antibacterial properties. A study demonstrated that metal complexes formed with this compound showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these complexes ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria .
Table 1: Antibacterial Activity of Metal Complexes
Complex | Bacteria Tested | MIC (μg/mL) |
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Complex 1 | Staphylococcus aureus | <0.03125 |
Complex 2 | Escherichia coli | 0.25 |
Complex 3 | Enterococcus faecalis | <0.0625 |
Antifungal Activity
The compound has also shown antifungal properties. In vitro studies revealed that complexes involving this compound exhibited significant activity against fungi such as Candida albicans. The IC50 values indicated effective antifungal action, surpassing that of traditional antifungal agents like tetracycline .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. Research highlighted that metal complexes derived from this compound could induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The MTT assay results demonstrated substantial growth suppression at specific concentrations:
Table 2: Anticancer Activity of Metal Complexes
Complex | Cancer Cell Line | IC50 (μM) | % Growth Suppression at 20 μM |
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Complex 1 | A549 | 8.82 | 75.70% |
Complex 2 | Caco-2 | 0.00053 | 72.70% |
Complex 3 | Caco-2 | 1.69 | 59.57% |
The study found that complex formation significantly enhanced the anticancer activity compared to the free ligand . Notably, complex 1 exhibited the highest potency in suppressing cell proliferation.
The biological activity of nitro compounds like this compound is often attributed to their ability to undergo enzymatic bioreduction, leading to the generation of reactive intermediates that can damage cellular components in pathogens and cancer cells . Specifically, nitroreductase enzymes catalyze the reduction process, which is crucial for the compound's therapeutic effects.
Case Studies
- Antitumor Effects : A study conducted on various metal complexes of this compound demonstrated their ability to induce apoptosis in human lung and colon cancer cells. The complexes were found to inhibit proteasome activity selectively in cancer cells, suggesting a promising avenue for anticancer drug development .
- Antibacterial Efficacy : Research on the antibacterial properties of these compounds showed significant effectiveness against multidrug-resistant strains of bacteria, indicating their potential as alternative therapeutic agents in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-amino-3-chloro-5-nitrobenzoic acid, and how are they experimentally determined?
Answer: The compound (CAS 773109-32-3) is characterized by its molecular formula C₇H₅ClN₂O₄ (molecular weight: 216.58 g/mol). Key properties include:
- Solubility : Soluble in polar organic solvents (e.g., ethanol, DMSO), as inferred from its isolation via ethanolic recrystallization .
- Melting Point : Not explicitly reported, but thermal stability can be assessed via differential scanning calorimetry (DSC).
- Spectroscopic Signatures :
Q. How is this compound synthesized, and what purification steps are critical?
Answer: While direct synthesis protocols are not detailed in the evidence, purification methods are critical:
- Recrystallization : Ethanol with sodium hydroxide is used to isolate the compound from impurities (e.g., 2-amino-3-chloro-5-nitrobenzamide) .
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) can resolve nitro/amine derivatives.
- Purity Validation : Combine melting point analysis, HPLC (≥97% purity ), and IR/NMR to confirm absence of byproducts.
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data for this compound?
Answer: Discrepancies may arise from impurities (e.g., benzamide derivatives in commercial batches ) or refinement errors. Mitigation strategies include:
- Data Collection : High-resolution XRD (Cu-Kα radiation, low-temperature setup) to reduce thermal motion artifacts.
- Refinement Workflow :
- Impurity Screening : LC-MS to detect co-crystallized contaminants.
Q. What advanced analytical techniques are required to resolve structural ambiguities in nitro-aromatic derivatives of this compound?
Answer:
- Multi-Nuclear NMR :
- ¹H/¹³C NMR : Assign aromatic protons and carbons, noting deshielding effects from nitro/chloro groups.
- ¹⁵N NMR : Probe nitro-group electronic environments.
- Computational Modeling :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z 215.99).
Q. How can researchers optimize reaction conditions to minimize byproduct formation during functionalization of this compound?
Answer: Byproducts (e.g., benzamide impurities ) arise from competing reactions (e.g., amidation). Optimization strategies:
- Temperature Control : Maintain <50°C during nitro-group reductions to prevent decarboxylation.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to block unwanted nucleophilic attacks.
- Catalytic Systems : Employ Pd/C or Raney Ni for selective hydrogenation of nitro to amine groups.
- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
Properties
IUPAC Name |
2-amino-3-chloro-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXIPGBFCRIAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607701 | |
Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773109-32-3 | |
Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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